molecular formula C12H10N6 B11818493 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine

2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine

Cat. No.: B11818493
M. Wt: 238.25 g/mol
InChI Key: AFOFCAXCTDVQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine is a heterocyclic compound that combines a triazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring . The pyrimidine ring can then be introduced through various condensation reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with receptors, leading to various biological effects . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine is unique due to its combination of a triazole and pyrimidine ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C12H10N6

Molecular Weight

238.25 g/mol

IUPAC Name

2-(2-phenyltriazol-4-yl)pyrimidin-5-amine

InChI

InChI=1S/C12H10N6/c13-9-6-14-12(15-7-9)11-8-16-18(17-11)10-4-2-1-3-5-10/h1-8H,13H2

InChI Key

AFOFCAXCTDVQRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C3=NC=C(C=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.